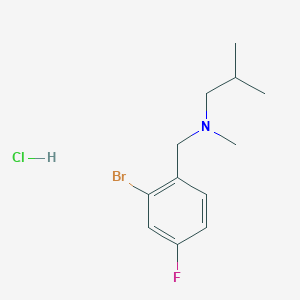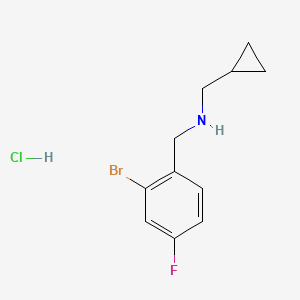
N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide
概要
説明
N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom, a methyl group, and a cyclopropane carboxamide moiety attached to a dihydropyridinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the bromination of a suitable pyridine precursor, followed by the introduction of the cyclopropane carboxamide group through amide bond formation. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) for amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction control, as well as the use of automated systems for reagent addition and product isolation. The choice of solvents, catalysts, and purification methods are also tailored to maximize yield and purity while minimizing environmental impact.
化学反応の分析
Types of Reactions
N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The dihydropyridinone ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling would result in the formation of a biaryl compound.
科学的研究の応用
N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The bromine atom and the dihydropyridinone ring play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- N-(5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide
- N-(5-fluoro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide
- N-(5-iodo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide
Uniqueness
The uniqueness of N-(5-bromo-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)cyclopropanecarboxamide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for diverse research applications.
特性
IUPAC Name |
N-(5-bromo-1-methyl-2-oxopyridin-3-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O2/c1-13-5-7(11)4-8(10(13)15)12-9(14)6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAONXBQBHHCMBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)NC(=O)C2CC2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![cyclo[N(Me)Ala-bAla-OGly(allyl)-D-Pro-Ile-DL-N(Me)Val]](/img/structure/B8124667.png)


![C-(2,2-Difluoro-benzo[1,3]dioxol-5-yl)-C-phenyl-methylamine](/img/structure/B8124700.png)
![1-[2-(4-Bromophenyl)-ethyl]-3,3-difluoropyrrolidine](/img/structure/B8124710.png)









